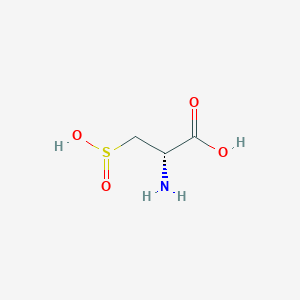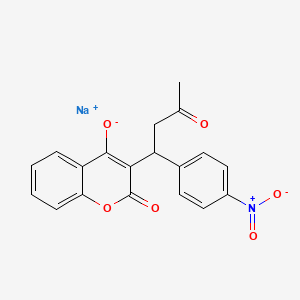
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- is a complex organic compound that belongs to the class of isoquinolinediones. Isoquinolinediones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure with a dimethyl group and a methylsulfonyl ethyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinolinedione Core: The isoquinolinedione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using suitable alkylating agents.
Attachment of Methylsulfonyl Ethyl Group: The methylsulfonyl ethyl group can be attached through nucleophilic substitution reactions, where a suitable sulfonylating agent is used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: The compound may be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3(2H,4H)-Isoquinolinedione: The parent compound without the dimethyl and methylsulfonyl ethyl groups.
4,4-Dimethyl-1,3(2H,4H)-Isoquinolinedione: A similar compound with only the dimethyl groups.
2-(2-(Methylsulfonyl)ethyl)-1,3(2H,4H)-Isoquinolinedione: A compound with only the methylsulfonyl ethyl group.
Uniqueness
1,3(2H,4H)-Isoquinolinedione, 4,4-dimethyl-2-(2-(methylsulfonyl)ethyl)- is unique due to the presence of both the dimethyl and methylsulfonyl ethyl groups. These groups contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
| 70007-65-7 | |
Molekularformel |
C14H17NO4S |
Molekulargewicht |
295.36 g/mol |
IUPAC-Name |
4,4-dimethyl-2-(2-methylsulfonylethyl)isoquinoline-1,3-dione |
InChI |
InChI=1S/C14H17NO4S/c1-14(2)11-7-5-4-6-10(11)12(16)15(13(14)17)8-9-20(3,18)19/h4-7H,8-9H2,1-3H3 |
InChI-Schlüssel |
IIJJBPDTZWMQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=O)N(C1=O)CCS(=O)(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






